

Review of TNF-alpha (46-65) Peptide Studies: An Analysis of Available Literature

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Compound of Interest

Compound Name: *TNF-alpha (46-65), human*

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A comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the biological activities and therapeutic potential of the TNF-alpha (46-65) peptide. While this peptide is identified as a fragment of human tumor necrosis factor-alpha (TNF-alpha), detailed studies characterizing its specific functions, receptor interactions, and signaling pathways are not readily available in the public domain.

Our extensive search for experimental data, including quantitative analyses, detailed methodologies, and signaling pathway diagrams related to the TNF-alpha (46-65) peptide, did not yield sufficient information to construct a comparative guide as initially intended. The available literature primarily focuses on the full-length TNF-alpha protein, its receptors (TNFR1 and TNFR2), and various other peptide inhibitors or modulators of the TNF-alpha pathway.

The search results consistently categorize "TNF- α (46-65), human" as a peptide derived from human TNF- α , but do not provide further details on its specific biological effects or the experimental contexts in which it has been studied.^{[1][2]} Information regarding its binding affinity to TNF receptors, its potential as an agonist or antagonist, or its efficacy in in vitro or in vivo models is currently absent from the reviewed literature.

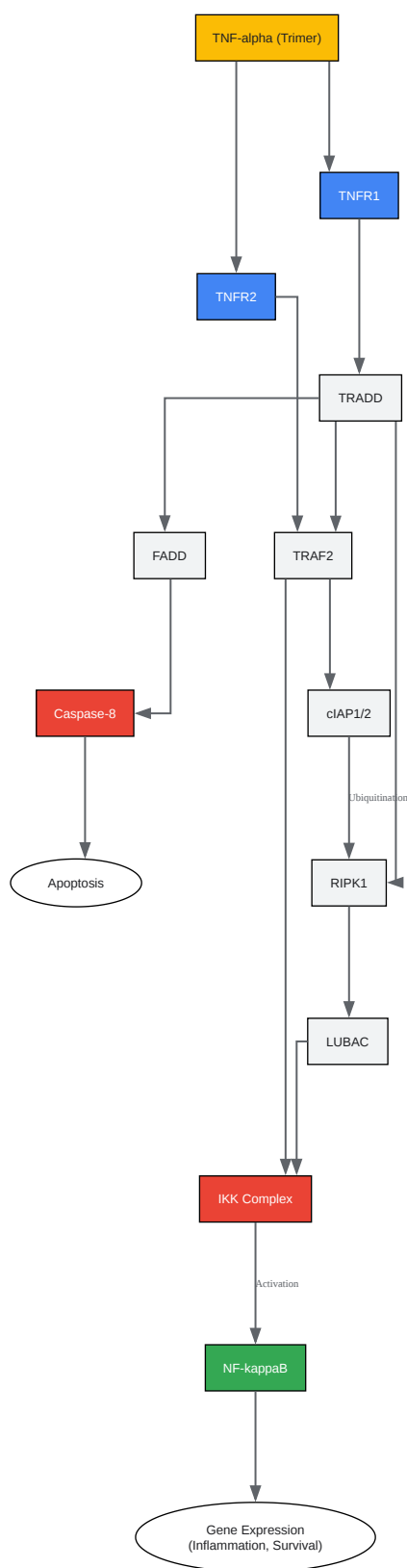
In contrast, the broader field of TNF-alpha research is rich with information on other peptide-based inhibitors. These studies often detail the design, synthesis, and biological evaluation of peptides that mimic binding sites or allosterically modulate TNF-alpha activity. However, these investigations do not specifically mention or analyze the 46-65 fragment.

Given the lack of specific data for the TNF-alpha (46-65) peptide, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Further research and publication of studies specifically investigating the TNF-alpha (46-65) peptide are necessary to enable such a comparative analysis.

General TNF-alpha Signaling Pathway

For context, the general signaling pathway of TNF-alpha is well-documented. TNF-alpha, a homotrimeric cytokine, exerts its effects by binding to two distinct receptors: TNFR1 and TNFR2. This binding initiates a cascade of intracellular events that can lead to various cellular responses, including inflammation, apoptosis, and cell survival.

Below is a generalized representation of the TNF-alpha signaling pathway.



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Caption: Generalized TNF-alpha signaling through TNFR1 and TNFR2.

This diagram illustrates the two major pathways initiated by TNF-alpha binding to its receptors, leading to either gene expression changes promoting inflammation and survival via NF-kappaB or inducing apoptosis. The specific role, if any, of the TNF-alpha (46-65) peptide within this complex signaling network remains to be elucidated by future research.

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References

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